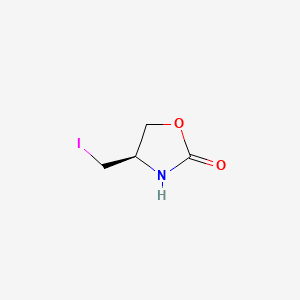![molecular formula C9H7N3 B595581 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1256805-89-6](/img/structure/B595581.png)
5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Optical and Electronic Properties : Pyridine derivatives, including similar compounds to 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, have been investigated for their structural, optical, and junction characteristics. Such compounds have shown potential in applications like photosensors due to their optical energy gaps and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Thermal Stability and Device Fabrication : Another study focused on the thermal stability and device fabrication using pyrazolo[4,3-b] pyridine derivatives. These compounds demonstrated stability at high temperatures and were used to fabricate devices with photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).
Pharmaceutical Applications : A compound structurally related to 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, namely BMS-986236, has been developed as a potent kinase inhibitor. This highlights the potential use of such compounds in therapeutic drugs (Arunachalam et al., 2019).
Corrosion Inhibition : Derivatives of pyrrolo[2,3-b]pyridine, including 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. This indicates their potential application in industrial maintenance and material science (Verma et al., 2015).
Synthesis of Novel Compounds : Research has also been conducted on synthesizing new compounds from pyridine derivatives, which could lead to the development of new materials with unique properties (Vereshchagin et al., 2017).
Future Directions
The future directions for the research and development of 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and related compounds could involve further exploration of their potential as FGFR inhibitors for cancer therapy . More detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and safety profile would also be beneficial.
properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-8-7(3-10)5-12-9(8)11-4-6/h2,4-5H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDAWQXIEIXTNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2C#N)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B595513.png)



